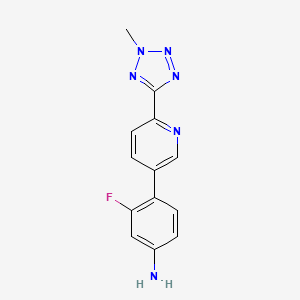
3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline is an organic compound with the molecular formula C13H11FN6. This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a pyridine ring, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoroaniline with 3-bromo-6-(2-methyl-2H-tetrazol-5-yl)pyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial ribosomes, leading to the suppression of protein synthesis in bacteria. The tetrazole ring can also interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Tedizolid
- Linezolid
Uniqueness
3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and lipophilicity, while the tetrazole ring contributes to its ability to interact with biological targets .
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
1638760-07-2 |
|---|---|
Molecular Formula |
C13H11FN6 |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]aniline |
InChI |
InChI=1S/C13H11FN6/c1-20-18-13(17-19-20)12-5-2-8(7-16-12)10-4-3-9(15)6-11(10)14/h2-7H,15H2,1H3 |
InChI Key |
DPAOGFLEXIXQBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


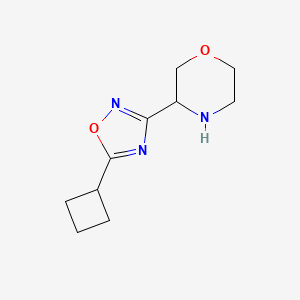

![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)
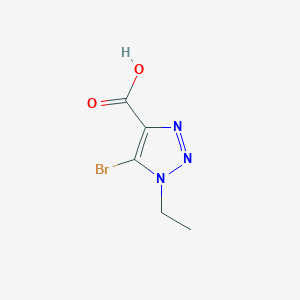
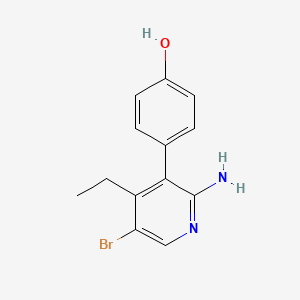

![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)


![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

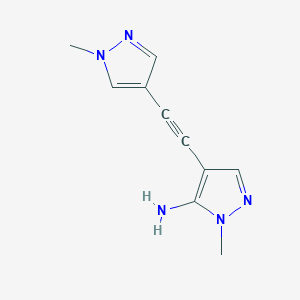
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
